molecular formula C10H14N2O2 B125846 2-(Boc-amino)pyridine CAS No. 38427-94-0

2-(Boc-amino)pyridine

Cat. No. B125846
CAS RN: 38427-94-0
M. Wt: 194.23 g/mol
InChI Key: ORUGTGTZBRUQIT-UHFFFAOYSA-N
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Description

2-(Boc-amino)pyridine derivatives are a class of compounds that have garnered significant interest in various fields of chemistry due to their potential applications in organic synthesis, drug development, and material science. These compounds are characterized by the presence of a pyridine ring substituted with a Boc-protected amino group, which serves as a versatile handle for further chemical transformations .

Synthesis Analysis

The synthesis of 2-(Boc-amino)pyridine derivatives can be achieved through various methods. One approach involves the asymmetric deprotonation using s-BuLi/(-)-sparteine, which has been shown to be highly enantioselective for the synthesis of (S)-2-aryl-Boc-pyrrolidines . Another method includes a microwave-assisted one-pot cyclization/Suzuki coupling/palladium-catalyzed heteroarylation to obtain polysubstituted imidazo[1,2-a]pyridine derivatives . Additionally, a facile and mild cyclodehydration-aromatization reaction starting from readily available amides has been developed for the synthesis of 3-aminoimidazo[1,2-a]pyridines . These methods demonstrate the versatility and efficiency of synthesizing Boc-protected pyridine derivatives.

Molecular Structure Analysis

The molecular structure of 2-(Boc-amino)pyridine derivatives has been studied using various spectroscopic techniques. Vibrational spectroscopy (FTIR and FTRaman) investigations, supported by ab initio (HF) and DFT (B3LYP and B3PW91) analysis, have been conducted on the structure of 2-amino pyridine, providing insights into the influence of the amino group on the skeletal ring vibrations . Additionally, the crystal structures of coordination compounds with 4-(Boc-amino)pyridine as a co-ligand have been determined by X-ray single crystal or powder diffraction .

Chemical Reactions Analysis

2-(Boc-amino)pyridine derivatives are key intermediates in various chemical reactions. They have been used in the synthesis of kainoid amino acids through tandem radical addition-homoallylic radical rearrangement . Moreover, they have been employed as binucleophiles in cyclization reactions with mucobromic acid to access imidazo[1,2-a]pyridines . These reactions highlight the reactivity and utility of Boc-protected amino pyridines in constructing complex nitrogen-containing heterocycles.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Boc-amino)pyridine derivatives have been extensively studied. For instance, the acid-facilitated debenzylation of N-Boc, N-Benzyl double-protected 2-aminopyridinomethylpyrrolidine derivatives has been explored, which is crucial for the synthesis of neuronal nitric oxide synthase inhibitors . The thermal, magnetic, and luminescence properties of Mn(II) and Cd(II) thiocyanate coordination compounds with 4-(Boc-amino)pyridine have also been investigated, revealing interesting luminescent and magnetic behaviors . Furthermore, the electronic structure and nonlinear optic properties of 3-amino-4-(Boc-amino)pyridine have been evaluated using DFT, indicating potential applications as NLO materials .

Scientific Research Applications

Coordination Chemistry

  • Synthesis and Characterization of Coordination Compounds : The use of 2-(Boc-amino)pyridine in synthesizing coordination compounds, particularly with Mn(II) and Cd(II) thiocyanate, has been explored. These compounds exhibit interesting thermal, magnetic, and luminescence properties, with potential applications in materials science (Suckert et al., 2017).

Molecular Modeling and Spectroscopic Studies

  • Computational Studies on Molecular Structure : Computational modeling using density functional theory has been employed to understand the structure and spectroscopic properties of 4-(Boc-amino)pyridine. This research contributes to the understanding of the molecule's vibrational frequencies, electronic properties, and potential as a nonlinear optical (NLO) material (Vural, 2015).

Synthetic Methodologies

  • Site-Selective Amination of Pyridines : Research has been conducted on developing a multifunctional reagent for the direct conversion of pyridines to Boc-protected 2-aminopyridines. This approach is significant for its site-selectivity, mild reaction conditions, and tolerance of various functionalities (Fier et al., 2020).

  • Synthesis of Peptide Analogues : The compound has been used in the synthesis of peptide analogues, demonstrating its utility in creating complex organic structures (Bissyris et al., 2005).

  • Development of Catalytic Reactions : It has also played a role in the development of new catalytic reactions, such as the N-tert-Butoxycarbonyl (Boc) amination, which is important for introducing N-Boc protected amino groups into various molecular frameworks (Wippich et al., 2016).

Safety And Hazards

2-(Boc-amino)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed and harmful in contact with skin . It causes skin irritation and serious eye irritation .

Future Directions

Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . Primary amines are unique because they can accommodate two such groups . This review highlights various aspects related to the synthesis, properties and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

properties

IUPAC Name

tert-butyl N-pyridin-2-ylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUGTGTZBRUQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30458696
Record name 2-(Boc-amino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Boc-amino)pyridine

CAS RN

38427-94-0
Record name 2-(Boc-amino)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30458696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(BOC-AMINO)PYRIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of tert-butyl alcohol (650 mL) and di-tert-butyl carbonate (24 g) was added 2-Aminopyridine (9.4 g) slowly. This mixture was stirred at room temperature for 24 hours. This reaction solution was concentrated under a reduced pressure, and the residue thereof was purified by silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (18 g).
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl alcohol (650 mL) and di-tert-butylcarbonate (24g) was added 2-aminopyridine (9.4 g) slowly. This mixture was stirred at room temperature for 24 hours. The reaction solution was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (18 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
EL Myers - 2004 - library-archives.canada.ca
In order to investigate the role played by the aromatic moiety of Aromatic Peptide Nucleic Acids (APNAs) in their ability to hybridize with RNA and DNA, as well as improve the solubility …
Number of citations: 2 library-archives.canada.ca
C Harcken, Y Ward, D Thomson, D Riether - Synlett, 2005 - thieme-connect.com
The DBU-mediated cyclization of ortho-(Boc-amino) alkynyl pyridines,-pyridazines,-pyrimidines and-pyrazines efficiently generates azaindoles and diazaindoles, respectively. The …
Number of citations: 34 www.thieme-connect.com
EL Myers - 2002 - escholarship.mcgill.ca
ln compliance with the Canadian Privacy Legislation sorne supporting torms may have been removed trom this dissertation. hile th Page 1 ln compliance with the Canadian Privacy …
Number of citations: 2 escholarship.mcgill.ca
L Figueroa-Valverde, F Díaz-Cedillo… - Drug …, 2023 - thieme-connect.com
Background Some studies indicate that the angiogenesis process is related to vascular endothelial growth factor, which can interact with endothelial cell surface receptors (VEGF-R1, …
Number of citations: 4 www.thieme-connect.com
JC Barrow, PG Nantermet, SR Stauffer… - Journal of medicinal …, 2003 - ACS Publications
Thrombin-activatable fibrinolysis inhibitor (TAFI) is an important regulator of fibrinolysis, and inhibitors of this enzyme have potential use in antithrombotic and thrombolytic therapy. …
Number of citations: 46 pubs.acs.org

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